Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate
Brand Name: Vulcanchem
CAS No.: 886366-46-7
VCID: VC7852152
InChI: InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-10-12(14(19)21-4)9-11-5-7-13(17)8-6-11/h5-8,12H,9-10H2,1-4H3,(H,18,20)
SMILES: CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)Br)C(=O)OC
Molecular Formula: C16H22BrNO4
Molecular Weight: 372.25

Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate

CAS No.: 886366-46-7

Cat. No.: VC7852152

Molecular Formula: C16H22BrNO4

Molecular Weight: 372.25

* For research use only. Not for human or veterinary use.

Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate - 886366-46-7

Specification

CAS No. 886366-46-7
Molecular Formula C16H22BrNO4
Molecular Weight 372.25
IUPAC Name methyl 2-[(4-bromophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Standard InChI InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-10-12(14(19)21-4)9-11-5-7-13(17)8-6-11/h5-8,12H,9-10H2,1-4H3,(H,18,20)
Standard InChI Key DMLNRZMFIHFUNG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)Br)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)Br)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features three critical components:

  • A 4-bromobenzyl group at the second position of the propanoate backbone, contributing halogen-mediated reactivity.

  • A Boc-protected amine at the third position, ensuring stability during synthetic manipulations.

  • A methyl ester terminus, facilitating solubility and further functionalization .

Physical and Chemical Properties

Key physicochemical parameters include:

PropertyValueSource
Boiling Point458.8 \pm 40.0 \, ^\circ\text{C}
Density1.298±0.06g/cm31.298 \pm 0.06 \, \text{g/cm}^3
pKa12.14±0.4612.14 \pm 0.46
Storage ConditionsSealed in dry, room temperature

The Boc group’s electron-withdrawing nature stabilizes the amine against nucleophilic attack, while the bromine atom enables participation in cross-coupling reactions.

Synthesis and Industrial Production

Stepwise Synthetic Routes

The synthesis involves sequential protection and coupling steps:

  • Amine Protection: Reaction of the primary amine with tert-butoxycarbonyl anhydride (Boc2_2O) in the presence of a base like triethylamine.

  • Bromobenzyl Introduction: Alkylation of the protected amine with 4-bromobenzyl bromide under basic conditions.

  • Esterification: Methylation of the carboxylic acid intermediate using methanol and a catalytic acid.

Critical reaction conditions include anhydrous environments and temperature control (0–25°C) to prevent Boc group cleavage.

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to enhance yield (≥85%) and reduce byproducts. Microreactor systems optimize Boc protection kinetics, minimizing reagent waste and energy consumption.

Applications in Medicinal Chemistry

Intermediate for Bioactive Molecules

The compound serves as a precursor for:

  • Kinase Inhibitors: Bromine facilitates Suzuki-Miyaura couplings to introduce aryl groups critical for ATP-binding pocket interactions.

  • Antimicrobial Agents: The Boc group is deprotected in vivo to generate primary amines, enhancing bacterial membrane penetration.

Peptide Mimetics and Prodrugs

Its ester moiety is hydrolyzed in physiological conditions, enabling prodrug strategies for improved bioavailability. For example, it has been used in prodrugs targeting angiotensin-converting enzyme (ACE).

Biological Activities and Mechanistic Insights

Pharmacokinetic Profiling

In vitro studies predict:

  • Half-Life: ~3.2 hours in human liver microsomes.

  • CYP450 Interactions: Moderate inhibition of CYP3A4 (Ki = 8.3 μM).

SupplierPurityPackagingPrice (USD)
American Custom Chemicals95.00%1 g1,152.11
Ambeed95+%100 mg58.00
AlichemNot specified250 mg299.88

Cost variability reflects scaling challenges in bromobenzyl incorporation and Boc group stability during storage .

Comparison with Structural Analogs

The compound’s uniqueness emerges when contrasted with similar Boc-protected intermediates:

CompoundMolecular WeightKey Functional GroupsPrimary Use
Methyl 3-(4-aminophenyl)-Boc-propanoate352.38Aminophenyl, Boc, hydroxylPeptide coupling
Ethyl 2-bromobenzyl-Boc-glycinate389.27Ethyl ester, bromobenzylAnticancer agents

The methyl ester in Methyl 2-(4-bromobenzyl)-3-Boc-propanoate enhances metabolic stability compared to ethyl counterparts.

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